molecular formula C16H15Cl2NO B8572265 1-[Bis(4-chlorophenyl)methyl]azetidin-3-ol

1-[Bis(4-chlorophenyl)methyl]azetidin-3-ol

Cat. No. B8572265
M. Wt: 308.2 g/mol
InChI Key: SFXIMUPKAOTJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Bis(4-chlorophenyl)methyl]azetidin-3-ol is a useful research compound. Its molecular formula is C16H15Cl2NO and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[Bis(4-chlorophenyl)methyl]azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[Bis(4-chlorophenyl)methyl]azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[Bis(4-chlorophenyl)methyl]azetidin-3-ol

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

1-[bis(4-chlorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C16H15Cl2NO/c17-13-5-1-11(2-6-13)16(19-9-15(20)10-19)12-3-7-14(18)8-4-12/h1-8,15-16,20H,9-10H2

InChI Key

SFXIMUPKAOTJSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction mixture of 22.30 g (70.5 mmol) of 1-[bromo(4-chlorophenyl)methyl]-4-chlorobenzene, 5.67 g (77.6 mmol) of azetidin-3-ol (2) and 18.4 mL (105.75 mmol) of N,N-diisopropylethylamine in 250 mL of acetonitrile was rapidly stirred for 1.5 h at rt to 91° C. Reaction mixture was concentrated to remove solvents and residue was purified by silica gel chromatography with hexanes/ethyl acetate/ammonia (2M in MeOH)=100/30/0.5 to afford the title compound; 1NMR (CDCl3) δ 2.03 (br s, 1H), 2.81 (m, 2H), 3.55 (m, 2H), 4.34 (s, 1H), 4.50 (m, 1H), 7.29 (m, 4H), 7.34 (m, 4H).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The reaction mixture of 22.30 g (70.5 mmol) of 1-[bromo(4-chlorophenyl)methyl]-4-chlorobenzene, 5.67 g (77.6 mmol) of azetidin-3-ol (2) and 18.4 mL (105.75 mmol) of DIEA in 250 mL of acetonitrile was rapidly stirred for 1.5 h at rt to 91° C., Reaction mixture was concentrated to remove solvents and residue was purified by silica gel chromatography with hexanes/ethyl acetate/ammonia (2M in MeOH)=100/30/0.5 to afford the title compound; 1H-NMR(CDCl3) δ 2.03 (br s, 1H), 2.81 (m, 2H), 3.55 (m, 2H), 4.34 (s, 1H), 4.50 (m, 1H), 7.29 (m, 4H), 7.34 (m, 4H).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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